molecular formula C18H13FN2O B12530648 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole

1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole

Cat. No.: B12530648
M. Wt: 292.3 g/mol
InChI Key: BVXGNNOZLCJKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridoindole core structure, which is further substituted with a 4-fluoro-3-methoxyphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridoindole Core: This can be achieved through a Fischer indole synthesis, where an appropriate phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.

    Introduction of the Fluoro and Methoxy Substituents: The 4-fluoro-3-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in scientific research.

Properties

Molecular Formula

C18H13FN2O

Molecular Weight

292.3 g/mol

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H13FN2O/c1-22-16-10-11(6-7-14(16)19)17-18-13(8-9-20-17)12-4-2-3-5-15(12)21-18/h2-10,21H,1H3

InChI Key

BVXGNNOZLCJKKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34)F

Origin of Product

United States

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